molecular formula C6H11BrO B2541440 1-Bromo-3-ethoxycyclobutane CAS No. 59138-94-2

1-Bromo-3-ethoxycyclobutane

Cat. No. B2541440
CAS RN: 59138-94-2
M. Wt: 179.057
InChI Key: YVGAMOVMFISILV-IZLXSQMJSA-N
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Description

The compound 1-Bromo-3-ethoxycyclobutane is a cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure. This particular compound contains a bromine atom and an ethoxy group attached to the cyclobutane ring. Cyclobutane derivatives are of interest in organic chemistry due to their unique chemical and physical properties, and they are often used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve various chemical reactions. For instance, the synthesis of 1,1-dibromo-3-ethylcyclobutane, a related compound, involves alkylation, reduction, sulfonylation, cyclization, hydrolysis, and substitution reactions . Another example is the synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane, which involves a series of reactions including metalation with lithium, rearrangements, and ring expansion . These methods demonstrate the complexity and versatility of synthetic approaches to cyclobutane derivatives.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be determined using techniques such as X-ray crystallography. For example,

Scientific Research Applications

Applications in Plant Physiology and Ethylene Inhibition

  • Ethylene Inhibition in Plants : Compounds similar to 1-Bromo-3-ethoxycyclobutane, such as 1-Methylcyclopropene (1-MCP), have been widely studied for their ability to inhibit ethylene effects in a broad range of fruits, vegetables, and floricultural crops. This inhibition helps in extending the shelf life and maintaining the quality of perishable produce by delaying ripening and senescence processes (Blankenship & Dole, 2003).

Environmental Impact and Biodegradation

  • Degradation of Brominated Compounds : Studies on bacteria capable of degrading ethidium bromide, a brominated compound, indicate the potential for microbial remediation of waste containing brominated substances. This suggests avenues for research into the biodegradation of 1-Bromo-3-ethoxycyclobutane and similar compounds (Gandhi et al., 2022).

Chemical Synthesis and Drug Discovery

  • Synthesis of Alkaloids : Cyclobutane-containing compounds have been explored for their presence in natural products and potential in drug discovery. Research into cyclobutane-containing alkaloids reveals their antimicrobial, antibacterial, and antitumor activities, highlighting the synthetic and biological interest in cyclobutane derivatives (Sergeiko et al., 2008).

Analytical and Environmental Chemistry

  • Analytical Methods for Antioxidant Activity : The study of antioxidants in various fields utilizes cyclobutane derivatives for their potential antioxidant properties. Critical reviews of tests used to determine antioxidant activity, including those applicable to cyclobutane-containing compounds, emphasize the importance of understanding these methods for application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

While specific safety data for 1-Bromo-3-ethoxycyclobutane is not available, brominated organic compounds can be hazardous. They are typically flammable and can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name

1-bromo-3-ethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAMOVMFISILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethoxycyclobutane

CAS RN

59138-94-2
Record name 1-bromo-3-ethoxycyclobutane
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